molecular formula C10H14ClFN2O B1447415 5-Fluoro-2-morpholinoaniline hydrochloride CAS No. 1864053-46-2

5-Fluoro-2-morpholinoaniline hydrochloride

Cat. No. B1447415
M. Wt: 232.68 g/mol
InChI Key: DLGQFPNHWFTUSA-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The boiling point and other specific physical and chemical properties of 5-Fluoro-2-morpholinoaniline hydrochloride are not provided .

Scientific Research Applications

Synthesis and Antimicrobial Activity

5-Fluoro-2-morpholinoaniline hydrochloride serves as a precursor for the synthesis of sulfonamides and carbamates with significant antimicrobial activity. These derivatives exhibit promising results against bacterial and fungal strains, showcasing their potential in the development of new antimicrobial agents. The synthesis process involves the reaction of substituted aryl sulfonyl chlorides and substituted aryl/acyclic chloroformates with the precursor compound, leading to good yields. Molecular docking studies further support their efficacy by demonstrating good binding affinities at the active enzyme sites, which is crucial for their antimicrobial potency (Janakiramudu et al., 2017).

Synthesis and Characterization for Biological Activity

The compound has been synthesized and characterized for its potential in various biological activities, including antibacterial, antioxidant, anti-TB, anti-diabetic, and molecular docking studies. Its remarkable anti-TB activity and superior anti-microbial activity highlight the compound's relevance in medical research and pharmacological applications. This underscores the compound's versatility and potential in contributing to the development of treatments for a range of conditions (Mamatha S.V et al., 2019).

Contributions to Neurokinin-1 Receptor Antagonism

Research into neurokinin-1 receptor antagonists suitable for both intravenous and oral administration has identified derivatives of 5-Fluoro-2-morpholinoaniline hydrochloride as highly effective in pre-clinical tests relevant to clinical efficacy in emesis and depression. This highlights the compound's potential in contributing to the development of new treatments for these conditions, showcasing its value in therapeutic applications (Harrison et al., 2001).

Antidepressive Activity

The synthesis and testing of 5-Fluoro-2-morpholinoaniline hydrochloride derivatives for antidepressant activities have been explored, with certain derivatives showing promise in preclinical models. This research opens pathways for the development of new antidepressant drugs, underscoring the compound's potential in addressing mental health conditions (Tao Yuan, 2012).

Larvicidal Activity

The compound has also been investigated for its larvicidal activity, with certain derivatives demonstrating significant potential. This suggests its application in the development of larvicidal agents, contributing to the control of vector-borne diseases and highlighting its broader impact on public health (S. Gorle et al., 2016).

Safety And Hazards

The safety information for 5-Fluoro-2-morpholinoaniline hydrochloride includes several precautionary statements. For example, it should be handled under inert gas and protected from moisture . It should be kept away from heat/sparks/open flames/hot surfaces . It’s also recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

5-fluoro-2-morpholin-4-ylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O.ClH/c11-8-1-2-10(9(12)7-8)13-3-5-14-6-4-13;/h1-2,7H,3-6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGQFPNHWFTUSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-morpholinoaniline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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